Propanenitrile, 3-(hexylthio)-
Description
Propanenitrile, 3-(hexylthio)-, is an organosulfur compound characterized by a nitrile group (-CN) and a hexylthio (-S-C₆H₁₃) substituent at the third carbon of the propanenitrile backbone. The hexylthio group imparts lipophilicity, influencing solubility and interaction with biological membranes.
Properties
CAS No. |
62508-39-8 |
|---|---|
Molecular Formula |
C9H17NS |
Molecular Weight |
171.31 g/mol |
IUPAC Name |
3-hexylsulfanylpropanenitrile |
InChI |
InChI=1S/C9H17NS/c1-2-3-4-5-8-11-9-6-7-10/h2-6,8-9H2,1H3 |
InChI Key |
WKVJBTZEDPXKRM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCSCCC#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues with Thioether Substituents
(a) 2-Propenenitrile, 2-chloro-3-(methylthio)- (CAS 127729-12-8)
- Structure : Features a methylthio (-S-CH₃) group and a chlorine atom on a propenenitrile backbone.
- Key Differences : Shorter alkyl chain (methyl vs. hexyl) reduces lipophilicity. The presence of chlorine increases electrophilicity, enhancing reactivity in substitution reactions .
- Applications : Likely used as an intermediate in pesticide synthesis due to its halogen and sulfur moieties.
(b) Propanenitrile, 3-(phenylamino)- (CAS 1075-76-9)
- Structure: Contains a phenylamino (-NH-C₆H₅) group instead of a thioether.
- Key Differences: The amino group enables hydrogen bonding, improving water solubility compared to the hydrophobic hexylthio group. This compound is utilized in dye and polymer industries .
(c) 3-[(3-Methoxyphenyl)amino]propanenitrile (CAS 26424-07-7)
- Structure: Substituted with a methoxy-phenylamino group.
- Key Differences : Methoxy (-OCH₃) enhances electron-donating effects, altering electronic properties for applications in medicinal chemistry (e.g., kinase inhibitors) .
Functional Group Influence on Physicochemical Properties
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